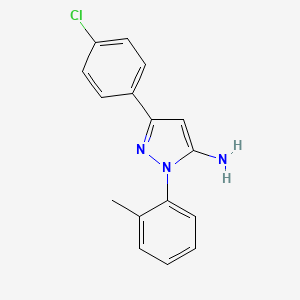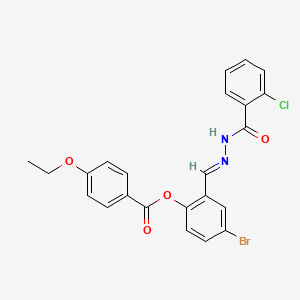
3-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-clorofenil)-1-(2-metilfenil)-1H-pirazol-5-amina es un compuesto orgánico que pertenece a la clase de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2. Este compuesto se caracteriza por la presencia de un grupo 4-clorofenilo y un grupo 2-metilfenilo unidos al anillo de pirazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-clorofenil)-1-(2-metilfenil)-1H-pirazol-5-amina generalmente implica la reacción de hidracinas sustituidas apropiadas con compuestos carbonílicos α,β-insaturados. Un método común incluye la ciclización de la 4-clorofenilhidrazina con 2-metilfenilacetileno en condiciones ácidas para formar el anillo de pirazol deseado.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo y plataformas de síntesis automatizadas para optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(4-clorofenil)-1-(2-metilfenil)-1H-pirazol-5-amina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los N-óxidos de pirazol correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de hidrazina.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en los anillos aromáticos y el anillo de pirazol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente.
Sustitución: Se utilizan reactivos como halógenos, haluros de alquilo y nucleófilos (por ejemplo, aminas, tioles) en diversas condiciones.
Principales productos formados
Oxidación: N-óxidos de pirazol.
Reducción: Derivados de hidrazina.
Sustitución: Pirazoles sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
3-(4-clorofenil)-1-(2-metilfenil)-1H-pirazol-5-amina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico para diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 3-(4-clorofenil)-1-(2-metilfenil)-1H-pirazol-5-amina involucra su interacción con objetivos moleculares y vías específicas. Puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
3-(4-clorofenil)-1-fenil-1H-pirazol-5-amina: Estructura similar pero carece del grupo 2-metil.
3-(4-metilfenil)-1-(2-metilfenil)-1H-pirazol-5-amina: Estructura similar pero tiene un grupo 4-metil en lugar de un grupo 4-cloro.
Singularidad
3-(4-clorofenil)-1-(2-metilfenil)-1H-pirazol-5-amina es único debido a la presencia de ambos grupos 4-clorofenilo y 2-metilfenilo, que pueden influir en su reactividad química y actividad biológica.
Propiedades
Número CAS |
618098-35-4 |
|---|---|
Fórmula molecular |
C16H14ClN3 |
Peso molecular |
283.75 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-2-(2-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H14ClN3/c1-11-4-2-3-5-15(11)20-16(18)10-14(19-20)12-6-8-13(17)9-7-12/h2-10H,18H2,1H3 |
Clave InChI |
NZMLWZLYGCHUKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12026065.png)
![(2E)-2-cyano-3-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propenamide](/img/structure/B12026066.png)


![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide](/img/structure/B12026095.png)



![N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12026124.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026131.png)
![4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate](/img/structure/B12026135.png)
![5-(2,4-Dimethoxybenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12026144.png)
![N-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12026149.png)
![4-[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoic acid](/img/structure/B12026168.png)
